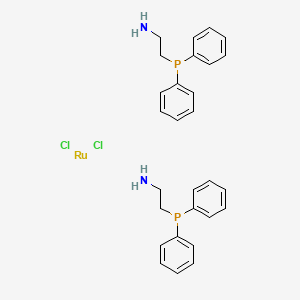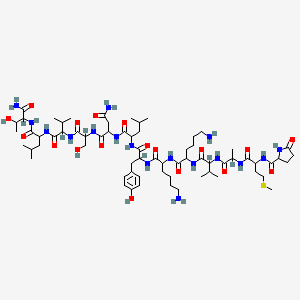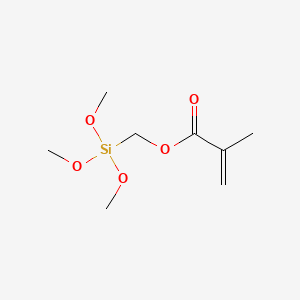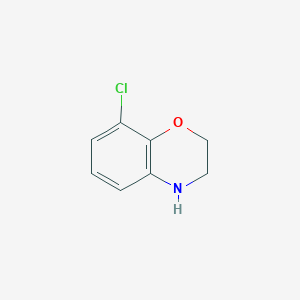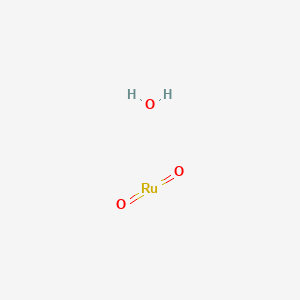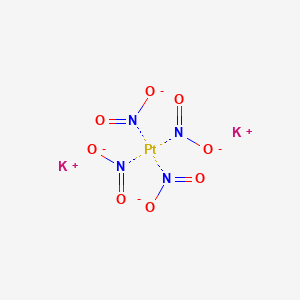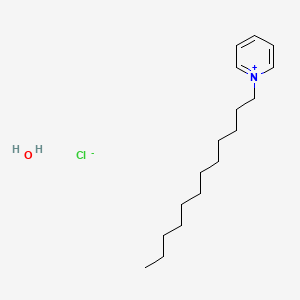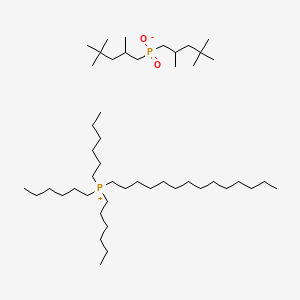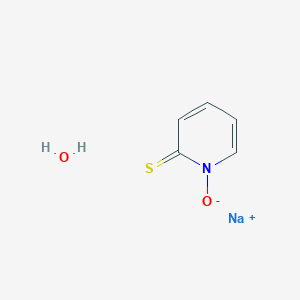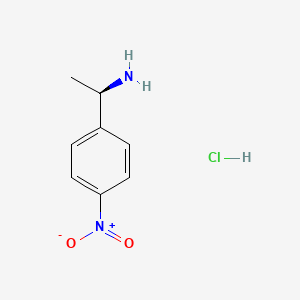![molecular formula C11H14BrMgNO B1591310 [3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-76-8](/img/structure/B1591310.png)
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution, also known as MMB, is a chemical reagent that is commonly used in organic synthesis. It is a highly reactive compound that is capable of forming carbon-carbon bonds, making it a valuable tool in the development of new drugs and other organic compounds. In
Applications De Recherche Scientifique
Chiral Synthesis Applications
An efficient chiral moderator prepared from inexpensive (+)-3-carene was utilized for the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the application of magnesium bromide as a Lewis acid promoter in medicinal chemistry (Kauffman et al., 2000).
Antioxidant Applications
A study explored the antioxidant activity of a magnesium(II) complex containing phen and isovanillic acid ligands. This research underscores the potential of magnesium complexes in combating oxidative stress and their low toxicity in biological systems (Marchi et al., 2020).
Energy Storage Applications
Electrolyte solutions for rechargeable magnesium batteries were developed, highlighting the use of magnesium compounds in the field of energy storage. The work demonstrates the potential of magnesium-based electrolytes in creating high-energy density rechargeable batteries (Mizrahi et al., 2008).
Material Science and Polymer Chemistry
Research into polymeric organosilicon systems showcases the reaction of magnesium with organic bromides to create novel polymers with potential applications in materials science (Ohshita et al., 1997).
Luminescent Materials
The synthesis and study of a magnesium(II) complex with luminescent properties indicate the utility of magnesium compounds in creating materials with potential applications in optoelectronics and sensor technology (Tai et al., 2012).
Propriétés
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPURMJJOOKJGN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide | |
CAS RN |
480424-76-8 |
Source


|
| Record name | 480424-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


